molecular formula C16H13Cl2NO3 B5640224 ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE

ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE

Cat. No.: B5640224
M. Wt: 338.2 g/mol
InChI Key: RZGKBAHOCNQEHN-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-dichlorobenzamido)benzoate is an ethyl ester derivative featuring a benzoate backbone substituted at the 4-position with a 2,6-dichlorobenzamido group. This structural motif combines a lipophilic dichlorinated aromatic ring with a benzamide linkage, which may confer unique physicochemical and biological properties. Potential applications include agrochemical or pharmaceutical uses, given the prevalence of chlorinated aromatic compounds in pesticides (e.g., chlorobenzilate ) and bioactive molecules (e.g., pyridazinyl-substituted benzoates ).

Properties

IUPAC Name

ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-6-8-11(9-7-10)19-15(20)14-12(17)4-3-5-13(14)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGKBAHOCNQEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ethyl 4-aminobenzoate is then reacted with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chlorine atoms on the benzamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

Ethyl 4-(2,6-dichlorobenzamido)benzoate shares a benzoate ester framework with compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) . Key differences lie in the substituents:

Compound Substituent Key Features
This compound 2,6-Dichlorobenzamido Electron-withdrawing Cl atoms; potential steric hindrance and lipophilicity
I-6230 Pyridazinyl-phenethylamino Heterocyclic moiety; H-bonding capacity for target interaction
I-6273 Methylisoxazolyl-phenethylamino Bioisostere for metabolic stability; polar functional groups

Research Findings :

  • Unlike pyridazinyl or isoxazolyl groups, the dichloro substitution may limit hydrogen-bonding interactions, altering biological target specificity .

Functional Group Comparison in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements , provides insights into how substituents influence reactivity:

Compound Substituent Reactivity in Polymerization Physical Properties
This compound Dichlorobenzamido Low (electron-withdrawing) High thermal stability
Ethyl 4-(dimethylamino)benzoate Dimethylamino High (electron-donating) Enhanced degree of conversion

Research Findings :

  • The dimethylamino group in ethyl 4-(dimethylamino)benzoate accelerates polymerization via electron donation, achieving >80% degree of conversion in resins .
  • In contrast, the electron-withdrawing dichlorobenzamido group in the target compound may reduce reactivity in similar systems but improve thermal stability due to aromatic rigidity.

Agrochemical Analogs

Chlorobenzilate (ethyl 4,4'-dichlorobenzilate), a miticide , highlights the role of chlorinated benzoate esters:

Compound Chlorination Pattern Application Environmental Impact
This compound 2,6-Dichloro on benzamido Potential pesticide Unknown persistence
Chlorobenzilate 4,4'-Dichloro on benzilate Acaricide High persistence; regulated

Research Findings :

  • The 2,6-dichloro configuration in the target compound may reduce photodegradation compared to 4,4'-dichloro analogs, extending environmental half-life.

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